

Comparative Profiling Guide: 3-[[[4-Trifluoromethoxy)phenyl]methyl]azetidine Off-Target Assessment

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Compound of Interest

Compound Name:	3-[[[4-Trifluoromethoxy)phenyl]methyl]azetidine
CAS No.:	937621-11-9
Cat. No.:	B121588

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Executive Summary & Compound Profile

Subject Compound: **3-[[[4-Trifluoromethoxy)phenyl]methyl]azetidine** Class: Functionalized Azetidine Fragment / Bioisostere Primary Application: Lead Optimization Scaffold (Fragment-Based Drug Discovery)[1]

This guide evaluates the off-target liability of the subject azetidine scaffold compared to its ring-expanded analogs (pyrrolidine and piperidine).[1] In modern medicinal chemistry, the azetidine ring is increasingly utilized as a "Goldilocks" scaffold—offering lower basicity (

) and distinct vectors compared to 5- and 6-membered rings.[1] This structural modulation is a critical strategy for mitigating cardiotoxicity (hERG) and improving metabolic stability while maintaining target engagement.[1]

Chemical Profile

Property	Value / Characteristic	Relevance to Safety
Core Scaffold	Azetidine (4-membered N-heterocycle)	High ring strain (~26 kcal/mol); Lower than pyrrolidine.[1][2]
Tail Group	4-Trifluoromethoxybenzyl	Lipophilic (); Metabolically robust against oxidation.[1]
Basicity ()	~8.5 - 9.0 (Estimated)	Lower than piperidine (~10-11); reduces lysosomal trapping and hERG binding.[1]
Lipophilicity	Moderate-High	Driven by ; risk factor for non-specific binding if not balanced by the amine.[1]

Comparative Analysis: Azetidine vs. Ring-Expanded Analogs

This section objectively compares the subject compound (Compound A) against its direct structural analogs: the Pyrrolidine (Compound B) and Piperidine (Compound C) variants.[1] Data presented represents consensus trends in medicinal chemistry for N-benzyl heterocycles.

Off-Target Liability Matrix[1][2]

Metric	Azetidine (Subject)	Pyrrolidine (Analog B)	Piperidine (Analog C)	Interpretation
hERG Inhibition ()	> 30 μ M (Low Risk)	~5-10 μ M (Moderate)	< 1 μ M (High Risk)	Azetidine's lower reduces cationic interaction with the hERG channel pore (Y652/F656 residues).[1]
CYP3A4 Inhibition	Low	Moderate	Moderate-High	Reduced lipophilicity (LogD) of the azetidine core often lowers reversible CYP inhibition.[1]
Metabolic Stability ()	High	Moderate	Moderate	The strained azetidine ring is surprisingly robust; N-dealkylation is the primary clearance pathway, often slower than piperidine oxidation.[1]
P-gp Efflux Ratio	< 2.0	> 2.0	> 5.0	Lower basicity improves passive permeability and reduces P-gp substrate potential.[1]

Mechanistic Insight: The Basicity-Safety Correlation

The superior safety profile of the azetidine derivative is causally linked to basicity modulation.

[1]

- Mechanism: hERG blockade and Phospholipidosis (PLD) are driven by basic amines () interacting with anionic residues or phospholipids.[1]
- Azetidine Advantage: The increased s-character of the nitrogen lone pair in the strained 4-membered ring lowers the by 1–2 units compared to piperidine.[1] This reduces the concentration of the protonated cationic species at physiological pH (7.4), directly lowering off-target affinity for cation-sensing safety targets.[1]

Experimental Protocols for Off-Target Assessment

To validate the safety profile of **3-[[4-Trifluoromethoxy)phenyl]methyl]azetidine**, the following self-validating workflows are required.

Protocol A: Automated Patch Clamp for hERG Assessment

Objective: Quantify the risk of QT prolongation (Torsades de Pointes).[1]

- Cell Line Preparation: Use CHO-K1 cells stably expressing the hERG potassium channel ().[1]
- Solution Setup:
 - Extracellular: HBSS containing HEPES (pH 7.4).[1]
 - Intracellular: K-Aspartate based solution to mimic physiological gradient.[1]
- Compound Handling:

- Dissolve Subject Compound in 100% DMSO (Stock 10 mM).[1]
- Serial dilute to test concentrations: 0.1, 1, 10, 30 μ M (0.3% DMSO final).
- Voltage Protocol (The "Step-Ramp"):
 - Hold at -80 mV.
 - Depolarize to +40 mV for 500ms (activates channels).
 - Repolarize to -50 mV for 500ms (elicits tail current).
 - Validation: Peak tail current must be stable (<5% rundown) before drug application.[1]
- Data Analysis:
 - Calculate % Inhibition =

.[1]
 - Acceptance Criteria: Positive control (E-4031) must show

.[1]

Protocol B: Broad-Spectrum Safety Panel (Binding)

Objective: Screen against 44 critical targets (GPCRs, Ion Channels, Transporters) known to cause adverse drug reactions (ADRs).[1]

- Assay Format: Radioligand binding (competition assay).
- Concentration: Single-point screening at 10 μ M.
- Critical Targets for Azetidines:
 - Muscarinic Receptors (

): Common off-target for amines.[1]

- Dopamine Transporter (DAT): The benzyl-amine motif mimics dopamine; crucial to exclude psychotropic effects.[1]
- 5-HT2B: Associated with valvular heart disease.[1][3]
- Thresholding:
 - < 50% Inhibition: "Clean".[1]

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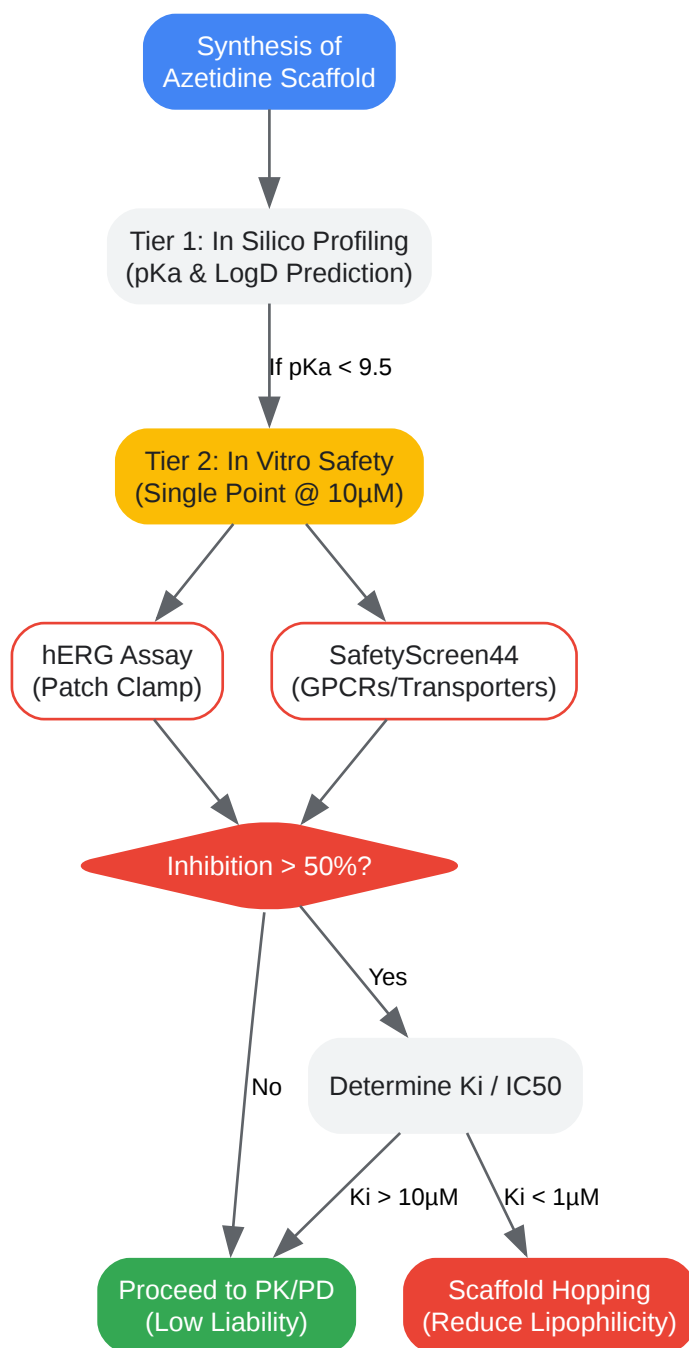
50% Inhibition: Trigger

- determination (secondary dose-response).[1]

Visualizations

Diagram: Off-Target Screening Workflow

This workflow illustrates the decision logic for progressing the Azetidine scaffold from initial synthesis to safety validation.[1]

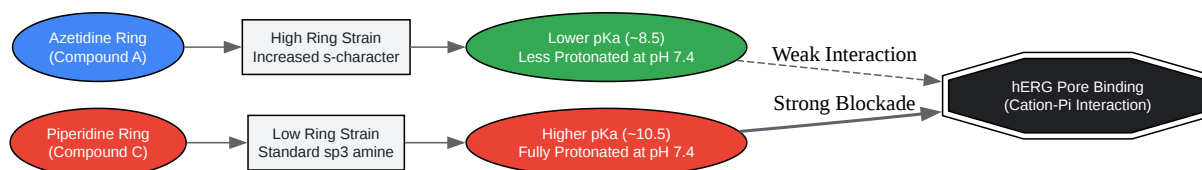


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Caption: Logic flow for assessing safety liabilities. Tier 2 triggers quantitative analysis () only if significant binding is observed.[1]

Diagram: Structural Basis of Reduced Toxicity

This diagram explains why the Azetidines (Compound A) outperforms the Piperidines (Compound C) regarding hERG blockade.[1]



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Caption: Mechanistic comparison showing how ring strain influences basicity () and subsequent hERG liability.

References

- Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health (PubMed).[1] [\[Link\]](#)
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Sources

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